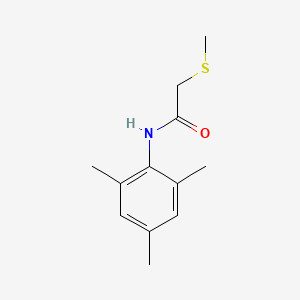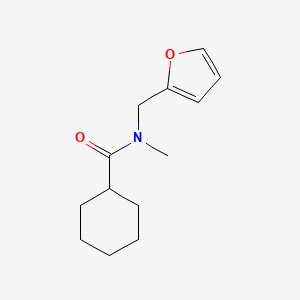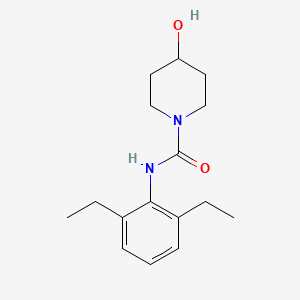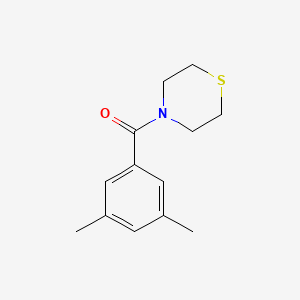
2-methylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MTA or TMA-2, and it belongs to the family of substituted amphetamines. MTA has a complex molecular structure, and its synthesis requires specialized knowledge and techniques.
Mécanisme D'action
MTA acts as a potent serotonin receptor agonist, affecting the 5-HT2A and 5-HT2C receptors. It also has a moderate affinity for dopamine and norepinephrine receptors. MTA's mechanism of action is similar to that of other substituted amphetamines, such as MDMA and LSD. MTA's effects on serotonin receptors are believed to be responsible for its therapeutic effects, including its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
MTA has been shown to have various biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain. MTA has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and to promote neurogenesis. Additionally, MTA has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
MTA has several advantages and limitations for lab experiments. One advantage is that it has a high affinity for serotonin receptors, making it a useful tool for studying the role of serotonin in various neurological disorders. Additionally, MTA's effects on dopamine and norepinephrine receptors make it a useful tool for studying the role of these neurotransmitters in various neurological disorders.
One limitation of MTA is that it has a complex molecular structure, making it difficult to synthesize. Additionally, MTA's effects on multiple neurotransmitter systems make it challenging to study the specific mechanisms underlying its therapeutic effects.
Orientations Futures
There are several future directions for research on MTA. One direction is to study its potential use in the treatment of various neurological disorders, including depression, anxiety, and post-traumatic stress disorder. Another direction is to study its potential use as a cognitive enhancer and as a treatment for addiction. Additionally, future research could focus on elucidating the specific mechanisms underlying MTA's therapeutic effects and developing more efficient synthesis methods for MTA.
Méthodes De Synthèse
The synthesis of MTA involves several steps and requires specialized knowledge and techniques. The first step involves the preparation of 2,4,6-trimethylphenylacetonitrile, which is then converted into the corresponding amide using thionyl chloride. The resulting amide is then reacted with methyl thiolacetate to yield MTA. The synthesis of MTA is a complex process, and it requires the use of specialized equipment and reagents. Therefore, it is essential to follow strict safety protocols during the synthesis process.
Applications De Recherche Scientifique
MTA has gained significant attention in scientific research due to its potential therapeutic applications. It has been studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and post-traumatic stress disorder. MTA has also been studied for its potential use as a cognitive enhancer and as a treatment for addiction. Additionally, MTA has been studied for its potential use in cancer therapy.
Propriétés
IUPAC Name |
2-methylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-8-5-9(2)12(10(3)6-8)13-11(14)7-15-4/h5-6H,7H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHHVODKDRDYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7513357.png)



![4,5-dichloro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7513384.png)



![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,5-dimethyl-1-pyridin-2-ylpyrrole-3-carboxamide](/img/structure/B7513397.png)



![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide](/img/structure/B7513446.png)
![3-cyclohexyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513449.png)